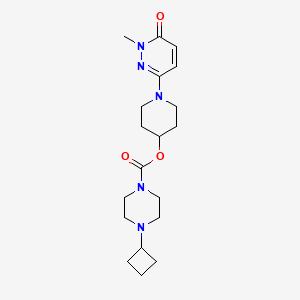
1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H29N5O3 and its molecular weight is 375.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. The compound's unique structure incorporates a pyridazinone ring and piperazine moiety, making it an interesting candidate for various therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₉N₅O₃ |
| Molecular Weight | 375.47 g/mol |
| CAS Number | 1542135-76-1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. It may function as an inhibitor or modulator, influencing various biological pathways. The exact mechanisms remain under investigation but may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act on neurotransmitter receptors, potentially affecting signal transduction.
Biological Activity
Research into the biological activity of this compound indicates several potential effects:
1. Anti-inflammatory Effects
Studies have shown that derivatives of similar compounds can inhibit pro-inflammatory cytokines, suggesting that this compound may also possess anti-inflammatory properties. For instance, compounds with similar structures have demonstrated the ability to reduce IL-1β release in macrophages, which is crucial in inflammatory responses .
2. Anticancer Potential
Preliminary studies indicate that this compound might exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting cell proliferation. The structural features that allow binding to specific cellular targets are thought to play a significant role in its efficacy against various cancer types.
3. Neuropharmacological Effects
Given its piperidine structure, there is potential for neuropharmacological applications. Similar compounds have been investigated for their effects on neurotransmitter systems, which could lead to developments in treatments for neurological disorders.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Case Study 1: Anti-inflammatory Activity
A study demonstrated that certain piperidine derivatives could significantly reduce IL-1β levels in LPS/ATP-stimulated macrophages. The mechanism involved inhibition of the NLRP3 inflammasome pathway, which could be relevant for this compound as well .
Case Study 2: Anticancer Screening
In vitro studies on structurally similar compounds revealed their ability to inhibit tumor cell growth through apoptosis induction. This suggests a possible therapeutic application for this compound in oncology .
Properties
IUPAC Name |
[1-(1-methyl-6-oxopyridazin-3-yl)piperidin-4-yl] 4-cyclobutylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O3/c1-21-18(25)6-5-17(20-21)23-9-7-16(8-10-23)27-19(26)24-13-11-22(12-14-24)15-3-2-4-15/h5-6,15-16H,2-4,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUJMFFRMZRNAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCC(CC2)OC(=O)N3CCN(CC3)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














